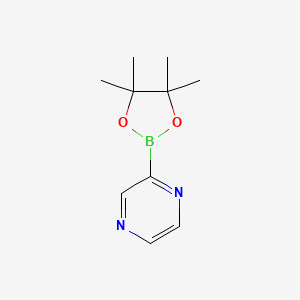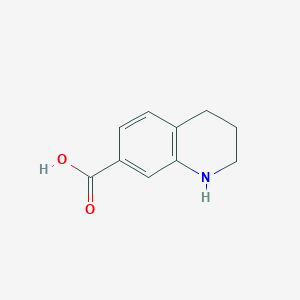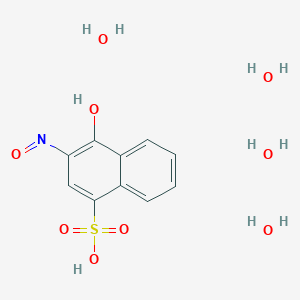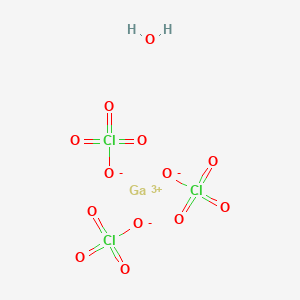
Triperclorato de galio; hidratado
Descripción general
Descripción
Gallium(III) triperchlorate hydrate, also known as Gallium triperchlorate hydrate, is a compound with the molecular formula Cl3GaO12 . It is a white adhering crystal and is used as an oxidation reagent . The compound has a molecular weight of 368.06 g/mol .
Molecular Structure Analysis
The molecular structure of Gallium(III) triperchlorate hydrate is represented by the SMILES string [Ga+3].[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O . This indicates that the compound consists of a gallium ion (Ga+3) and three perchlorate ions (ClO4-) .Physical And Chemical Properties Analysis
Gallium(III) triperchlorate hydrate is a white adhering crystal . It has a molecular weight of 368.06 g/mol . Gallium, in general, is a silvery-white low-melting point metal . It readily alloys with most metals and is particularly used in low-melting alloys .Aplicaciones Científicas De Investigación
Agente antimicrobiano
El triperclorato de galio hidratado se ha explorado por su potencial como agente antimicrobiano. Se dirige a enzimas esenciales de transcripción como la ARN polimerasa en bacterias como Pseudomonas aeruginosa, suprimiendo la síntesis de ARN y reduciendo las tasas metabólicas y la utilización de energía . Esta acción ayuda a combatir las cepas de bacterias resistentes a los antibióticos, convirtiéndolo en un candidato prometedor para nuevos fármacos antimicrobianos.
Agente de diagnóstico y terapéutico
Debido a su similitud química con el hierro (Fe III), el galio se utiliza en clínicas como agente de diagnóstico y terapéutico. Los fármacos basados en galio aprovechan esta similitud para interferir con el metabolismo del hierro bacteriano, que es crucial para su crecimiento y virulencia . Esto hace que los compuestos de galio sean valiosos en el tratamiento de diversas enfermedades, especialmente aquellas que involucran infecciones microbianas.
Mejorador de la eficacia antimicrobiana
La combinación de galio con otros compuestos, como el acetato, ha demostrado mejorar su actividad antimicrobiana. Esta sinergia puede conducir a la inhibición del crecimiento de células bacterianas persistentes y a la atenuación de la virulencia, lo que es particularmente útil en estrategias de co-terapia para combatir la resistencia a los fármacos .
Recuperación de licor de Bayer
La recuperación de galio del licor de Bayer es un área importante de investigación debido a la creciente demanda de galio en diversas industrias. Se están desarrollando y refinando métodos como el intercambio iónico de resina, la extracción con solventes, la precipitación y las técnicas electroquímicas para mejorar la eficiencia de la recuperación de galio .
Aplicaciones de semiconductores y células solares
Los compuestos de galio, cuando se combinan con elementos como el arsénico, el nitrógeno, el selenio, el fósforo y el antimonio, forman semiconductores de alta calidad. Estos son materiales cruciales para el avance de la microelectrónica y la optoelectrónica, que respaldan tecnologías como la electrónica moderna, los láseres y los sistemas de energía .
Ciencia de los materiales
La resistencia inherente a la corrosión y la estabilidad química del galio y sus aleaciones los hacen indispensables en la ciencia de los materiales. Se utilizan en las tecnologías de comunicación contemporáneas y son integrales para el desarrollo de nuevos materiales que pueden resistir entornos hostiles .
Safety and Hazards
Direcciones Futuras
Gallium and its compounds have a wide range of applications, particularly in semiconductors, light-emitting diodes (LED), laser diodes, digital integrated circuit chips, and solar cells . Future research into gallium-based storage and transportation, gas separation applications, and industrial refrigeration carry significant potential .
Mecanismo De Acción
Target of Action
Gallium, the active component in Gallium Triperchlorate Hydrate, primarily targets bacterial nutrition and metabolism . It disrupts iron-dependent processes in bacteria due to its chemical similarity to iron . In Pseudomonas aeruginosa, a common pathogen, Gallium has been found to bind with RpoB and RpoC, two subunits of RNA polymerase . These targets play a crucial role in bacterial growth and survival, making them ideal targets for antimicrobial action.
Mode of Action
Gallium interacts with its targets by substituting for iron in bacterial uptake systems . This substitution disrupts iron-dependent processes, inhibiting key iron-containing enzymes in bacteria . For instance, Gallium has been shown to suppress RNA synthesis by targeting the essential transcription enzyme RNA polymerase . This results in reduced metabolic rates and energy utilization in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Gallium is the iron metabolism pathway in bacteria . By disrupting this pathway, Gallium inhibits many key processes such as DNA synthesis, electron transport, and oxidative stress defense . This disruption can lead to downstream effects such as increased bacterial sensitivity to oxidants .
Pharmacokinetics
The therapeutic properties of gallium are believed to be attributable to its chemical similarity to iron . More research is needed to fully understand the ADME properties of Gallium Triperchlorate Hydrate and their impact on its bioavailability.
Result of Action
The primary result of Gallium’s action is the inhibition of bacterial growth. By disrupting iron-dependent processes and suppressing RNA synthesis, Gallium effectively reduces the metabolic rates and energy utilization of bacteria . This leads to inhibited growth of bacteria, including antibiotic-resistant strains . Furthermore, Gallium has been shown to enhance the antimicrobial activity of certain antibiotics .
Action Environment
The action of Gallium can be influenced by environmental factors. For instance, the formation of a Gallium sulfato complex is favored with increasing temperature . This suggests that the action, efficacy, and stability of Gallium Triperchlorate Hydrate could potentially be influenced by environmental conditions such as temperature.
Propiedades
IUPAC Name |
gallium;triperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Ga.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVMVMOENAMBPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3GaH2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584315 | |
| Record name | Gallium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81029-07-4 | |
| Record name | Gallium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



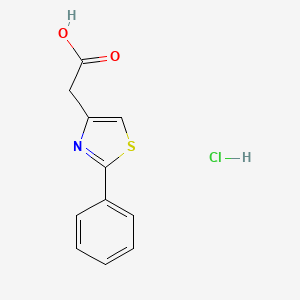
![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

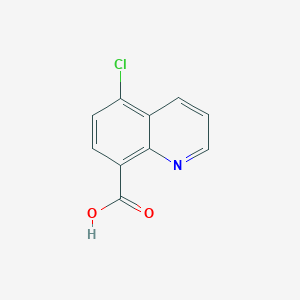
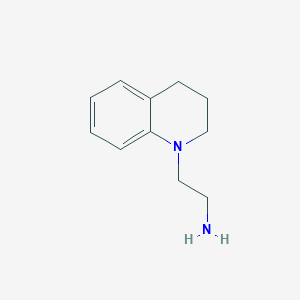
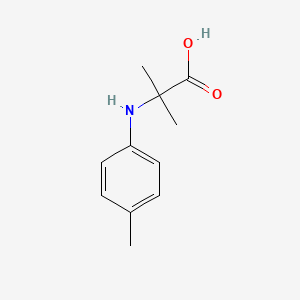

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)
